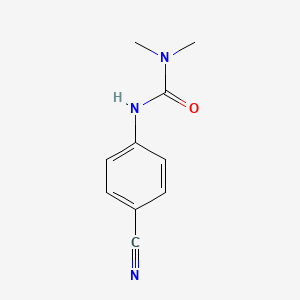

尿素,N'-(4-氰基苯基)-N,N-二甲基-

描述

Synthesis Analysis

The synthesis of urea derivatives, including Urea, N'-(4-cyanophenyl)-N,N-dimethyl-, involves the reaction of amines with isocyanates or carboxylic acids in a process that can be optimized to avoid racemization, achieving good yields under mild conditions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).

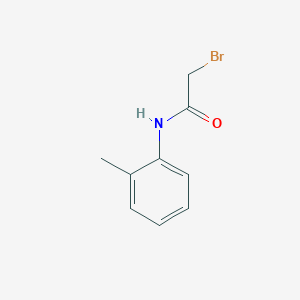

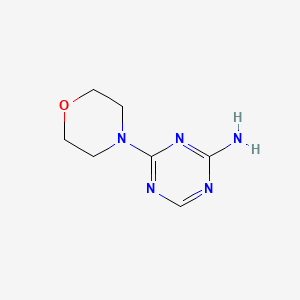

Molecular Structure Analysis

The molecular structure of urea derivatives, including Urea, N'-(4-cyanophenyl)-N,N-dimethyl-, has been elucidated using various spectroscopic methods. For example, N-Benzoyl-N′-[4-(1-phenyl-2,3-dimethylpyrazol-5-one)]urea was characterized by X-ray structural analysis, revealing an anti-syn conformation stabilized by an intermolecular hydrogen bond (Fedotova et al., 1996).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions that reflect their reactive functional groups. For instance, the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by the laccase enzyme from Trametes versicolor indicates the susceptibility of these compounds to enzymatic oxidation, which varies depending on the position of the hydroxyl group relative to the urea moiety (Jolivalt et al., 1999).

Physical Properties Analysis

The physical properties of urea derivatives are significantly influenced by their molecular structure. The crystalline structure, as well as solid-state NMR and vibrational spectroscopy studies of N1,N1-dimethyl-N3-arylureas, have provided insights into the role of hydrogen bonding and molecular conformations in determining the physical properties of these compounds (Kołodziejski et al., 1993).

Chemical Properties Analysis

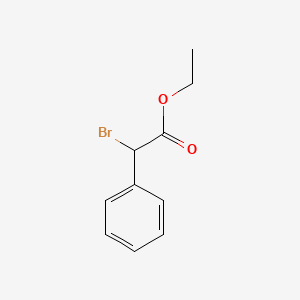

The chemical properties of Urea, N'-(4-cyanophenyl)-N,N-dimethyl-, and related urea derivatives are defined by their functional groups. The presence of a cyanophenyl group, for example, can influence the reactivity and interaction of the compound with other molecules, as seen in the synthesis and characterization of novel unsymmetrically N,N'-substituted ureas from dehydroabietic acid, which exhibited significant cytotoxicity activities against cancer cells due to their tricyclic hydrophenanthrene structure (Rao et al., 2008).

科学研究应用

结构和化学性质

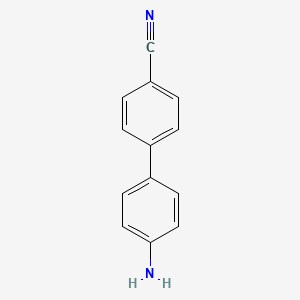

- 对结晶 N 1 ,N 1 -二甲基-N 3 -芳基脲(在化学上与 N'-(4-氰基苯基)-N,N-二甲基-脲相关)的研究揭示了氢键和分子构象的见解,使用 NMR、IR、拉曼光谱和 X 射线衍射等技术 (Kołodziejski, Wawer, Woźniak & Klinowski,1993 年)。

生物和医学应用2. 对 N-芳基-N'-脲(包括类似于 N'-(4-氰基苯基)-N,N-二甲基-脲的结构)的研究证明了它们作为靶向神经胶质瘤细胞中 sirtuins 的抗癌剂的潜力。这些化合物对各种神经胶质瘤细胞类型表现出有效的抗增殖活性,表明它们在癌症研究中的重要性 (Schnekenburger 等人,2017 年)。

环境影响和农业应用3. 对与 N'-(4-氰基苯基)-N,N-二甲基-脲密切相关的脲衍生物的研究已经进行,以了解它们在环境中的转化,特别是在白腐真菌的漆酶等酶存在下,这会显着影响它们的 (Jolivalt, Raynal, Caminade, Kokel, Le Goffic & Mougin,1999 年)。

- 研究探索了各种添加剂在农业环境中对尿素(一种相关化合物)的影响。这些研究评估了添加剂如何影响作物产量和氮损失,为优化尿素在农业中的使用提供了见解 (Souza, Rosen & Venterea,2019 年)。

作用机制

The mechanism for the synthesis of N-substituted ureas involves the formation of a reactive isocyanic acid from potassium cyanate in the presence of aqueous acidic conditions. This is followed by a nucleophilic attack of the amine, resulting in the formation of the corresponding N-substituted urea .

属性

IUPAC Name |

3-(4-cyanophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQIHUKZFGRXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002582 | |

| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |

CAS RN |

82261-41-4 | |

| Record name | Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082261414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC202529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Cyanophenyl)-3,3-dimethylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8J2LY8PD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)